Ribociclib - 1211441-98-3

Ribociclib

Catalog Number: EVT-253544
CAS Number: 1211441-98-3
Molecular Formula: C₂₃H₃₀N₈O
Molecular Weight: 434.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , ] In scientific research, it is primarily used to investigate the role of the CDK4/6-Rb-E2F pathway in various cellular processes and to explore its potential as a therapeutic target for a range of diseases beyond breast cancer, including other solid tumors, lymphomas, and neuroblastoma. [, , , ]

Mechanism of Action

Ribociclib exerts its effects by inhibiting CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle. [, , , ] By blocking CDK4/6 activity, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb). [, , , , , ] Unphosphorylated Rb then binds to and inactivates E2F transcription factors, effectively arresting the cell cycle at the G1 phase and preventing tumor cell proliferation. [, , , , , , , ] Ribociclib demonstrates a preference for inhibiting CDK4 over CDK6. [] Studies have shown that Ribociclib can synergistically enhance the suppression of cancer cells when combined with other inhibitors like alpelisib, a PI3K inhibitor. []

Applications
  • Investigation of CDK4/6-Rb-E2F pathway: Ribociclib is widely used in preclinical studies to investigate the role of the CDK4/6-Rb-E2F pathway in various cancer types, including squamous cell carcinoma of the head and neck (SCCHN) and liposarcoma. [, ]
  • Identification of biomarkers: Ribociclib studies have aided in identifying potential predictive biomarkers of response. For instance, Rb protein expression levels correlate with Ribociclib activity in SCCHN models. [] Research also suggests that epithelial-to-mesenchymal transition (EMT) features might influence Ribociclib sensitivity. []
  • Exploration of therapeutic applications beyond breast cancer: Ribociclib's potential extends beyond breast cancer treatment. Preliminary research investigates its efficacy as a single agent or in combination therapies for advanced solid tumors, lymphomas, neuroblastoma, and glioblastoma. [, , , ]
  • Investigation of resistance mechanisms: Preclinical models of Ribociclib resistance are developed to elucidate mechanisms driving acquired resistance to CDK4/6 inhibitors. [, ] These models help identify potential targets for overcoming resistance and optimizing treatment strategies.
Future Directions
  • Developing personalized medicine: Further exploration of diverse resistance mechanisms to CDK4/6 inhibition may lead to personalized medicine approaches in various cancers. []
  • Optimizing combination therapies: Ongoing research focuses on optimizing combinations of Ribociclib with other targeted therapies, such as PI3K/mTOR inhibitors, to enhance efficacy and overcome resistance in different cancer types. [, , ]
  • Expanding therapeutic applications: Continued investigation of Ribociclib as a single agent or in combination therapies for other cancer types, including SCCHN, liposarcoma, and glioblastoma, holds promise for expanding its therapeutic applications. [, , , , ]
  • Investigating the impact of drug-drug interactions: Further research is needed to fully understand the impact of various drug-drug interactions on Ribociclib efficacy and safety, particularly with concurrent medications affecting CYP3A4 activity. [, ]

Palbociclib

  • Compound Description: Palbociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which play crucial roles in cell cycle regulation. [, , ]
  • Relevance: Like Ribociclib, Palbociclib targets CDK4/6, inhibiting cell cycle progression and tumor growth, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. Both are used in combination with endocrine therapy. [, , ] They exhibit cross-resistance in some resistant cell lines. [] Cost-effectiveness analysis often compares these two drugs. []

Abemaciclib

  • Compound Description: Abemaciclib is another selective inhibitor of CDK4 and 6, similar in mechanism to Ribociclib. [, ] It is approved for use in high-risk HR+/HER2- breast cancer. []

Letrozole

  • Compound Description: Letrozole is an aromatase inhibitor, a class of drugs that reduces estrogen production in postmenopausal women, thereby slowing the growth of hormone-sensitive cancers. [, , , ]
  • Relevance: Letrozole is frequently used in combination with Ribociclib as a first-line treatment for HR+, HER2− advanced breast cancer, demonstrating synergistic effects in prolonging progression-free survival. [, , , ]

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ breast cancer. Unlike other antiestrogens, Fulvestrant completely blocks and degrades the estrogen receptor. [, , ]
  • Relevance: Fulvestrant is explored in combination with Ribociclib, either alone or in triple regimens, as a potential treatment strategy for HR+, HER2− advanced breast cancer. [, ] This combination aims to overcome resistance mechanisms to endocrine therapy by simultaneously targeting multiple pathways.

Alpelisib

  • Compound Description: Alpelisib is a selective inhibitor of the alpha isoform of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and proliferation. [, ]

Buparlisib

  • Compound Description: Buparlisib is an oral pan-class I PI3K inhibitor targeting all isoforms of PI3K, including the alpha isoform. [, ]

Everolimus

  • Compound Description: Everolimus is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase involved in cell growth, proliferation, and survival. []
  • Relevance: Everolimus, combined with Ribociclib, has been investigated in preclinical models and a phase 0 trial for recurrent high-grade glioma. [] The rationale for this combination is to inhibit both CDK4/6 and mTOR pathways, which are frequently deregulated in these tumors.

Doxorubicin

  • Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent that interferes with DNA replication and repair, ultimately leading to cell death. []
  • Relevance: Doxorubicin is being studied in combination with Ribociclib for the treatment of advanced soft tissue sarcomas. [] This approach aims to enhance the efficacy of Doxorubicin by synchronizing tumor cells in a specific cell cycle phase, making them more vulnerable to the cytotoxic effects of the chemotherapeutic agent.

Cetuximab

  • Compound Description: Cetuximab is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling pathways involved in cell proliferation and survival. []
  • Relevance: Cetuximab has been explored in combination with Ribociclib in preclinical models of HPV-negative squamous cell carcinoma of the head and neck (SCCHN). [] While promising, the combination's efficacy appears to depend on the tumor's sensitivity to Cetuximab and Rb expression levels.

Properties

CAS Number

1211441-98-3

Product Name

Ribociclib

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C₂₃H₃₀N₈O

Molecular Weight

434.54

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Synonyms

Ribociclib; LEE011; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.